
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway in cancer development and progression.
Wirkmechanismus
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide inhibits the activity of the p53-MDM2 interaction by binding to the MDM2 protein. This binding prevents MDM2 from binding to p53, which leads to the activation of the p53 pathway. The activation of the p53 pathway induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide has been shown to have significant biochemical and physiological effects on cancer cells. It induces cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, which can improve the efficacy of these treatments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide in lab experiments is its specificity for the p53-MDM2 interaction. This specificity allows researchers to study the effects of inhibiting this interaction on cancer cells without affecting other pathways. However, one limitation of using N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide in lab experiments is its potency. N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide has a low potency, which can limit its efficacy in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide. One direction is the development of more potent analogs of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide that can be used in cancer therapy. Another direction is the study of the effects of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide on other pathways in cancer cells. Finally, the use of N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide in combination with other cancer therapies, such as radiation therapy and chemotherapy, should be further explored.
Synthesemethoden
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-methyl-1H-indole-3-thiol with 2-bromoethylamine hydrobromide to form the intermediate compound. This intermediate is then reacted with 4-(morpholinosulfonyl)benzoyl chloride to form N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the p53-MDM2 interaction, which is a critical pathway in cancer development and progression. This inhibition leads to the activation of the p53 pathway, which is responsible for inducing cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[2-[(2-methyl-1H-indol-3-yl)sulfanyl]ethyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-16-21(19-4-2-3-5-20(19)24-16)30-15-10-23-22(26)17-6-8-18(9-7-17)31(27,28)25-11-13-29-14-12-25/h2-9,24H,10-15H2,1H3,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDJHIVOKHXRAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-1H-indol-3-yl)thio)ethyl)-4-(morpholinosulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

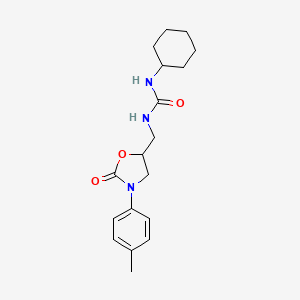
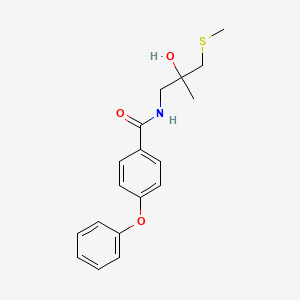
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2369099.png)
![3-Amino-2-[(4-bromophenyl)methyl]propan-1-ol](/img/structure/B2369100.png)
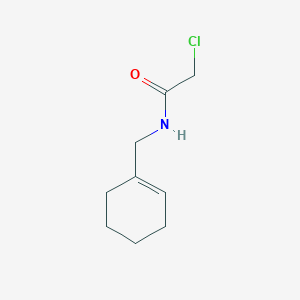
![4-bromo-1-ethyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2369103.png)
![Methyl 2-[6-methylsulfonyl-2-(3-phenylsulfanylpropanoylimino)-1,3-benzothiazol-3-yl]acetate](/img/structure/B2369106.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2369108.png)

![diethyl 3-methyl-5-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)thiophene-2,4-dicarboxylate](/img/structure/B2369110.png)
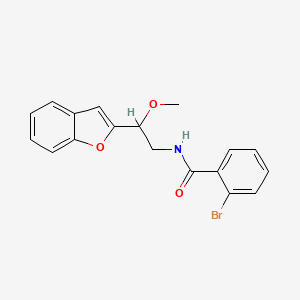
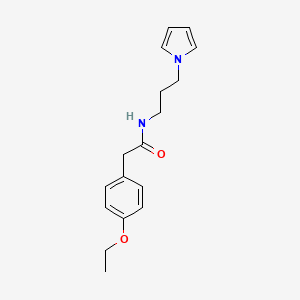
![5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2369118.png)
![4-[(2-Methylpiperidin-1-yl)methyl]aniline](/img/structure/B2369119.png)